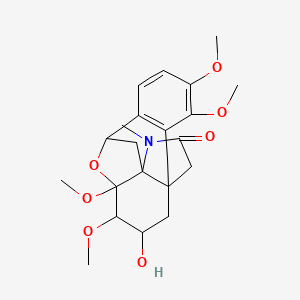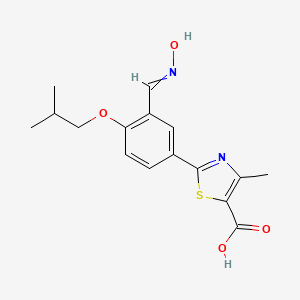
Z-Arg(Mtr)-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Arg(Mtr)-OtBu: is a derivative of the amino acid arginine, modified with a methoxytrityl (Mtr) protecting group on the guanidino group and a tert-butyl ester (OtBu) protecting group on the carboxyl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the protecting groups under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg(Mtr)-OtBu typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the methoxytrityl (Mtr) group. This is achieved by reacting arginine with methoxytrityl chloride in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it to a tert-butyl ester. This is done by reacting the protected arginine with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are reacted with methoxytrityl chloride and tert-butyl alcohol under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Z-Arg(Mtr)-OtBu undergoes deprotection reactions to remove the methoxytrityl and tert-butyl ester groups. These reactions are typically carried out under acidic conditions.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl ester group, while the methoxytrityl group can be removed using a mixture of TFA and scavengers like triisopropylsilane (TIS).
Substitution: Various nucleophiles can be used to substitute the protecting groups under appropriate conditions.
Major Products: The major products formed from these reactions are the deprotected arginine or its derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Z-Arg(Mtr)-OtBu is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain.
Biology: In biological research, this compound is used to study the structure and function of proteins. It is incorporated into peptides that are used as probes to investigate protein-protein interactions and enzyme activities.
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs. These drugs are designed to mimic natural peptides and can be used to treat various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Z-Arg(Mtr)-OtBu is primarily related to its role in peptide synthesis. The protecting groups (methoxytrityl and tert-butyl ester) prevent unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the protecting groups are removed to yield the final peptide product. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological activity.
Comparison with Similar Compounds
Z-Arg(Pbf)-OtBu: This compound uses a pentamethylbenzyl (Pbf) protecting group instead of methoxytrityl.
Z-Arg(Boc)-OtBu: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of methoxytrityl.
Z-Arg(Mtr)-OMe: This compound uses a methyl ester (OMe) protecting group instead of tert-butyl ester.
Uniqueness: Z-Arg(Mtr)-OtBu is unique due to the combination of methoxytrityl and tert-butyl ester protecting groups. This combination provides stability during peptide synthesis and allows for easy removal of the protecting groups under mild conditions, making it highly suitable for solid-phase peptide synthesis.
Properties
IUPAC Name |
tert-butyl 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O7S/c1-18-16-23(37-7)19(2)20(3)24(18)40(35,36)32-26(29)30-15-11-14-22(25(33)39-28(4,5)6)31-27(34)38-17-21-12-9-8-10-13-21/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3,(H,31,34)(H3,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQFKMYHIRURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
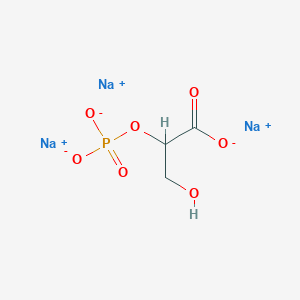
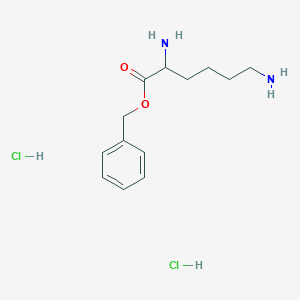
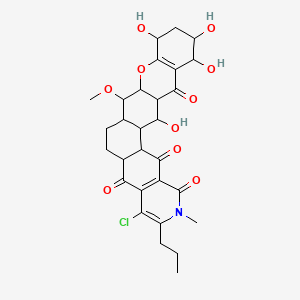
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13389539.png)
![2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13389551.png)
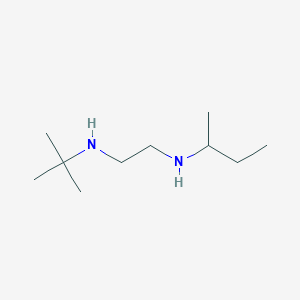
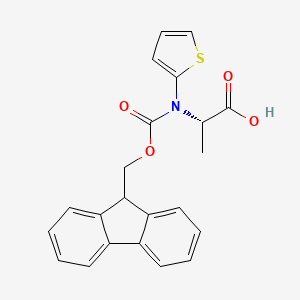

![[3-[3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate](/img/structure/B13389569.png)
